molecular formula C19H20N2O3S2 B2890658 (E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide CAS No. 1007068-90-7

(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide

Cat. No. B2890658
CAS RN: 1007068-90-7
M. Wt: 388.5
InChI Key: JZKDCJQLIVISOV-FMQUCBEESA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .


Synthesis Analysis

Benzo[d]thiazol-2(3H)-one derivatives can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. For example, benzo[d]thiazol-2(3H)-one derivatives can participate in 1,3-dipolar cycloaddition reactions .

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing a Schiff base. These compounds show significant potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

  • Synthesis of Novel Cyclic Sulfonamides : Greig, Tozer, and Wright (2001) report the synthesis of novel cyclic sulfonamides through the intramolecular Diels-Alder reactions. These cyclic sulfonamides have applications in the development of new pharmaceutical compounds (Greig, Tozer, & Wright, 2001).

  • Anticonvulsant Agents : Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, which demonstrated anticonvulsant activity. This highlights the potential of such compounds in the development of new anticonvulsant drugs (Farag et al., 2012).

  • Antiproliferative Activity Against Cancer Cell Lines : Chandrappa et al. (2008) synthesized novel thiazolidine-2,4-dione derivatives with potential antiproliferative effects against various carcinoma cell lines, indicating their usefulness in cancer research (Chandrappa et al., 2008).

  • Antimicrobial and Antiproliferative Agents : A study by Abd El-Gilil (2019) describes the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with significant antimicrobial and antiproliferative activities, which can be important in the development of new therapeutic agents (Abd El-Gilil, 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzo[d]thiazol-2(3H)-one derivatives have been found to have cytotoxic activity against certain cancer cell lines .

properties

IUPAC Name

4-benzylsulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-21-16-10-5-6-11-17(16)25-19(21)20-18(22)12-7-13-26(23,24)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKDCJQLIVISOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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